REACTION_CXSMILES
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[NH2:1][C:2]1[C:11]2[C:6](=[C:7](Br)[CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][C:3]=1[C:13]([NH:15][CH2:16][CH2:17][CH3:18])=[O:14].[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH3:27])[C:21]=1B(O)O.C(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(O)(C)C.O1CCCC1>[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([C:21]3[C:22]([O:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:20]=3[F:19])[CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][C:3]=1[C:13]([NH:15][CH2:16][CH2:17][CH3:18])=[O:14] |f:3.4.5,7.8.9.10|
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Name
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|
Quantity
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36.8 g
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Type
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reactant
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Smiles
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NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NCCC
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Name
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|
Quantity
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60.7 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)OC)B(O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
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Quantity
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7.4 g
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Type
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reactant
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
57 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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Quantity
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220 mL
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Type
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solvent
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Smiles
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O
|
Name
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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147 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Name
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Quantity
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515 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting red suspension was stirred at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 2 L, 3-necked flask equipped with a reflux condenser, mechanical stirrer, and 250 mL addition funnel
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Type
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CUSTOM
|
Details
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at ambient temperature
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Type
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ADDITION
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Details
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the apparatus was back-filled with Argon two times
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Type
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CUSTOM
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Details
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immediately placed into a pre-heated 80° C.
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Type
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TEMPERATURE
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Details
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After 90 minutes at reflux (observed internal temperature 65° C.)
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Duration
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90 min
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered though a bed of Celite
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Type
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CUSTOM
|
Details
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supported on a sintered glass funnel
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Type
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FILTRATION
|
Details
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The residual salts and filter-cake
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Type
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WASH
|
Details
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were washed with 4:1 (v/v) THF
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Type
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CONCENTRATION
|
Details
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The dark red solution was concentrated to a small volume under reduced pressure
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Type
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ADDITION
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Details
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diluted with ethyl acetate (250 mL)
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Type
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CUSTOM
|
Details
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The organic phase was separated
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Type
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EXTRACTION
|
Details
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the aqueous phase extracted with ethyl acetate (2×250 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residues were passed through a small pad of silica gel on a sintered glass funnel
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Type
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WASH
|
Details
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washing with ethyl acetate until no more material
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Type
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CUSTOM
|
Details
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The solution was evaporated
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Type
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CUSTOM
|
Details
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to afford the crude product as a foamy red-brown solid
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Type
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CUSTOM
|
Details
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This material was purified by flash chromatography on silica gel using a gradient of 40 to 50% ethyl acetate in hexanes
|
Type
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ADDITION
|
Details
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Product containing fractions
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
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The residue was precipitated from dichloromethane by addition of hexanes at room temperature
|
Type
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CUSTOM
|
Details
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Recrystallization of this material from hot 1:1 (v/v) ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NC2=C(C=CC=C12)C1=C(C=CC=C1OC)F)C(=O)NCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.78 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |